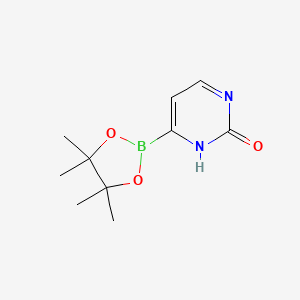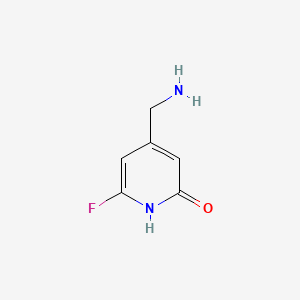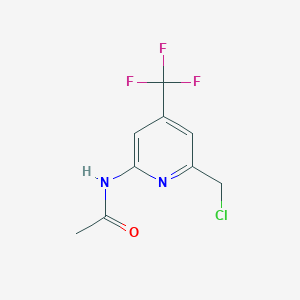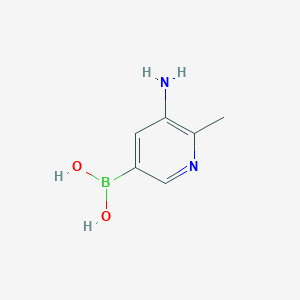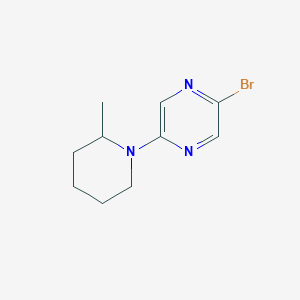
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine is a chemical compound with the molecular formula C10H14BrN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a bromine atom and a methylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and bromine as the primary starting materials.
Bromination: Pyrazine undergoes bromination to introduce the bromine atom at the 2-position.
Substitution Reaction: The brominated pyrazine is then subjected to a substitution reaction with 2-methylpiperidine to form the final product.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-(4-methylpiperidin-1-YL)pyrazine: Similar structure but with a different position of the methyl group.
2-Chloro-5-(2-methylpiperidin-1-YL)pyrazine: Chlorine atom instead of bromine.
2-Bromo-5-(2-ethylpiperidin-1-YL)pyrazine: Ethyl group instead of methyl.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-5-(2-methylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-4-2-3-5-14(8)10-7-12-9(11)6-13-10/h6-8H,2-5H2,1H3 |
InChI Key |
UIDMUOORNVZDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



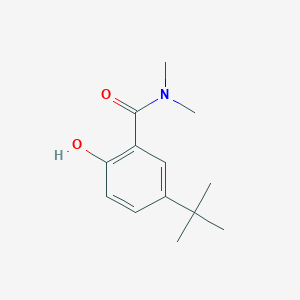
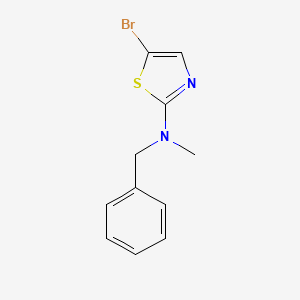
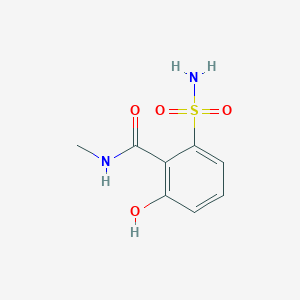
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)


